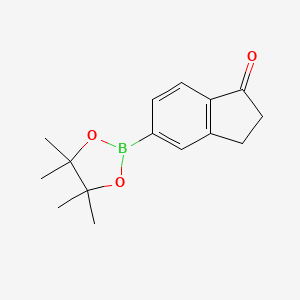

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one

描述

属性

IUPAC Name |

5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19BO3/c1-14(2)15(3,4)19-16(18-14)11-6-7-12-10(9-11)5-8-13(12)17/h6-7,9H,5,8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKYFZKMPRIVFKW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Formation of the Indanone Core

- Friedel-Crafts Acylation : The indanone skeleton is typically synthesized via Friedel-Crafts acylation, where an aromatic precursor (such as indene or substituted benzene derivatives) reacts with an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). This reaction forms the 2,3-dihydro-1H-inden-1-one framework, which serves as the backbone for further functionalization.

Introduction of the Boronic Ester Group (Borylation)

Palladium-Catalyzed Borylation : The key step to install the 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety is a palladium-catalyzed borylation reaction. This typically involves the use of bis(pinacolato)diboron (B2Pin2) as the boron source, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base such as potassium acetate or potassium carbonate.

Reaction Conditions : The reaction is conducted under an inert atmosphere (nitrogen or argon) to prevent oxidation, often at elevated temperatures (80–100 °C) in solvents like dimethylformamide (DMF), dioxane, or tetrahydrofuran (THF). The borylation proceeds via oxidative addition of the palladium catalyst to an aryl halide or triflate precursor derived from the indanone core, followed by transmetalation with B2Pin2 and reductive elimination to yield the boronic ester.

Alternative Synthetic Routes

Direct C–H Borylation : Emerging methods include direct C–H borylation of the indanone ring using iridium catalysts and B2Pin2, which can bypass the need for pre-functionalized halide substrates. This method offers a more atom-economical and step-efficient approach but may require careful optimization to achieve regioselectivity.

Use of Boronic Acid Pinacol Esters : In some protocols, pre-formed boronic acid pinacol esters are coupled with halogenated indanone derivatives via Suzuki coupling to assemble the target compound.

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Indanone core formation | Aromatic compound + Acyl chloride + AlCl3 | Dichloromethane or CS2Cl2 | 0–25 °C | 2–6 h | Friedel-Crafts acylation |

| Borylation | Aryl halide + B2Pin2 + Pd catalyst + Base | Dioxane, DMF, or THF | 80–100 °C | 12–24 h | Inert atmosphere required |

| Direct C–H borylation (alternative) | Indanone + B2Pin2 + Ir catalyst + Base | THF or dioxane | 80–120 °C | 12–24 h | Regioselectivity critical |

Catalyst Selection : Palladium catalysts such as Pd(dppf)Cl2 and Pd(PPh3)4 have been shown to provide high yields and selectivity in borylation reactions of indanone derivatives.

Base Effects : Potassium acetate is often preferred for its mildness and ability to facilitate transmetalation, while stronger bases can lead to side reactions or decomposition of sensitive boronic esters.

Solvent Influence : Polar aprotic solvents like DMF and dioxane enhance solubility of reagents and catalyst stability, improving reaction rates and yields.

Scale-Up Considerations : Industrial synthesis may employ continuous flow reactors to improve heat and mass transfer, reduce reaction times, and enhance safety when handling reactive intermediates.

The boronic ester functionality enables the compound to participate in Suzuki-Miyaura cross-coupling reactions, facilitating the formation of carbon-carbon bonds for the synthesis of biaryl and functionalized indene derivatives.

The indanone core provides a versatile scaffold for further chemical modifications, useful in drug discovery and materials science.

The preparation of 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one is well-established through a combination of Friedel-Crafts acylation to form the indanone core followed by palladium-catalyzed borylation using bis(pinacolato)diboron. Advances in direct C–H borylation offer promising alternative routes. Optimization of catalysts, bases, solvents, and reaction conditions is essential to maximize yield and purity. The compound’s synthetic accessibility underpins its broad utility in organic synthesis and pharmaceutical research.

化学反应分析

Types of Reactions

Oxidation: The boronic ester group can undergo oxidation to form boronic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group in the indanone core to an alcohol.

Substitution: The boronic ester group can participate in Suzuki-Miyaura cross-coupling reactions, where it reacts with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used.

Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

Substitution: Palladium catalysts and bases such as potassium carbonate are typically used in Suzuki-Miyaura reactions.

Major Products

Oxidation: Boronic acids or boronate esters.

Reduction: Alcohol derivatives of the indanone core.

Substitution: Biaryl or vinyl-aryl compounds.

科学研究应用

Chemical Properties and Structure

- Chemical Formula : CHBNO

- Molecular Weight : 246.11 g/mol

- CAS Number : 21907524

The compound features a dioxaborolane moiety that enhances its reactivity in cross-coupling reactions, making it a valuable building block in organic synthesis.

Applications in Organic Synthesis

1. Cross-Coupling Reactions

One of the primary applications of this compound is in cross-coupling reactions, particularly the Suzuki-Miyaura coupling. The presence of the boron atom facilitates the formation of carbon-carbon bonds:

- Example : It can be utilized to couple with aryl halides to synthesize biaryl compounds, which are significant in pharmaceuticals and agrochemicals.

2. Synthesis of Functionalized Indenes

The compound serves as a precursor for synthesizing functionalized indenes through various transformations. These indenes can be further modified to yield complex organic molecules.

Applications in Materials Science

1. Construction of Covalent Organic Frameworks (COFs)

5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one can be employed as a building block for constructing covalent organic frameworks (COFs):

| Property | Details |

|---|---|

| Type | COF building block |

| Linkage Type | Imine linkages via reaction with amines |

| Applications | Gas storage, catalysis |

These COFs exhibit high surface areas and tunable pore sizes suitable for applications in gas storage and separation technologies.

Applications in Medicinal Chemistry

1. Drug Development

The compound's structural characteristics make it a candidate for drug development:

- Mechanism of Action : It has been investigated for its potential inhibitory effects on certain enzymes involved in disease pathways.

2. Synthesis of Arginase Inhibitors

Recent studies have reported its use in synthesizing arginase inhibitors:

- Case Study : The synthesis involves the reaction of this compound with various substrates to yield potent inhibitors that could have therapeutic implications for conditions like cancer and cardiovascular diseases .

Case Study 1: Synthesis of COFs Using Boronate Esters

A study demonstrated the synthesis of crystalline COFs using boronate esters derived from this compound. The resulting materials showed promising photocatalytic properties for organic transformations .

Case Study 2: Arginase Inhibition

Research highlighted the synthesis of arginase inhibitors where the compound was used as a key intermediate. The inhibitors exhibited significant activity against human arginases with IC values in the nanomolar range . This suggests potential applications in treating diseases associated with arginine metabolism.

作用机制

The mechanism by which 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling, the boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired product.

相似化合物的比较

Comparison with Structural Analogs

Core Structural Variations

(a) Indenone vs. Indolinone Derivatives

- Compound: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)indolin-2-one Molecular Formula: C₁₄H₁₈BNO₃ Key Difference: Replaces the indenone core with an indolinone (a lactam structure), altering electronic properties.

(b) Substituted Benzyl Derivatives

- Compound : 2-[3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3b)

- Melting Point : 170–173°C

- Key Difference : A benzyl-isoindoline-dione scaffold with the boronate ester at the meta position.

- Impact : The rigid isoindoline-dione moiety may reduce rotational freedom, affecting reactivity in cross-coupling reactions.

(c) Chlorinated Analog

- Compound: 2-[4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]isoindoline-1,3-dione (3d) Melting Point: 102–104°C Key Difference: A chloro substituent adjacent to the boronate group.

Heterocyclic Boronate Esters

(a) Benzofuran Derivatives

- Compound: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-benzofuran Molecular Formula: C₁₄H₁₇BO₃ Key Difference: Benzofuran core instead of indenone.

(b) Pyridinyl-Morpholine Derivatives

- Compound : 4-[5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2-pyridinyl]morpholine

- Molecular Formula : C₁₅H₂₃BN₂O₃

- Key Difference : Pyridine-morpholine hybrid structure.

- Impact : The basic nitrogen in morpholine may improve stability under acidic reaction conditions.

(c) Benzo[d]isoxazole Derivatives

- Compound: 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]isoxazole Molecular Formula: C₁₃H₁₆BNO₃ Key Difference: Isoxazole fused to a benzene ring. Impact: The electron-deficient isoxazole may enhance electrophilicity, favoring coupling with electron-rich aryl halides.

Positional Isomers

- Compound: 2-(2,3-Dihydro-1H-inden-4-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane CAS No.: 1252793-57-9 Key Difference: Boronate ester at the 4-position of the indane ring.

Physicochemical and Reactivity Comparisons

Physical Properties

- Trends : Bulky substituents (e.g., isoindoline-dione in 3b) correlate with higher melting points due to increased crystallinity.

Reactivity in Cross-Coupling Reactions

- Target Compound : Likely participates in Suzuki-Miyaura reactions with aryl/heteroaryl halides, though specific yield data is unavailable.

- Analog Performance: Compound 3b and 3d are synthesized via nucleophilic substitution (General Procedure B) with yields of 80–85% . The tert-butyl-substituted indenone derivative (CAS 915411-02-8) achieves 70% yield in AgNO₃/Selectfluor-mediated reactions .

生物活性

The compound 5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-1H-inden-1-one is a boron-containing organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

General Information

| Property | Details |

|---|---|

| CAS Number | Not specified in the results |

| Molecular Formula | C₁₃H₁₅BNO₂ |

| Molecular Weight | Not specified in the results |

| Appearance | White to off-white powder |

| Purity | >98% |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions to yield the desired product. The presence of the dioxaborolane moiety is significant as it enhances the compound's reactivity and biological properties.

Anticancer Properties

Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance:

- Mechanism of Action : Studies have shown that the compound can inhibit tumor cell growth selectively while sparing non-tumorigenic cells. This selectivity is crucial for reducing side effects associated with traditional chemotherapy .

- Cell Line Studies : In vitro studies involving various cancer cell lines demonstrated that derivatives of this compound could effectively reduce cell viability at micromolar concentrations. The mechanisms involved include apoptosis induction and cell cycle arrest .

Other Biological Activities

In addition to anticancer effects, boron-containing compounds have been reported to possess:

- Antimicrobial Activity : Some studies suggest that similar dioxaborolane derivatives may exhibit antibacterial and antifungal properties. This could be attributed to their ability to disrupt bacterial cell walls or interfere with cellular metabolism .

Case Studies

- Thalidomide Derivatives : Research on thalidomide analogs has highlighted the importance of structural modifications in enhancing biological activity. Compounds with similar boron functionalities have shown promising results in inhibiting liver cancer cell lines without affecting healthy cells .

- Pyrido[3,4-b]pyrimidine Inhibitors : A study on pyrido derivatives demonstrated that boron-containing compounds could serve as effective inhibitors in specific cancer pathways. This suggests a potential for this compound in targeted cancer therapies .

Research Findings

Recent investigations into the biological activity of boron-containing compounds reveal several key findings:

- Selective Cytotoxicity : Research indicates that certain derivatives can selectively target cancer cells while exhibiting minimal toxicity to normal cells .

- Potential for Drug Development : The unique properties of boron compounds make them suitable candidates for developing new therapeutic agents. Their ability to form stable complexes with biomolecules can enhance their efficacy in drug design .

常见问题

Q. Table 1: Comparison of Synthetic Routes

| Catalyst System | Conditions | Yield | Reference |

|---|---|---|---|

| AgNO₃/Selectfluor | Hexane/Et₂O, RT | 70% | |

| NiBr₂/NHC ligand | THF, 135°C, 36h, inert | 85% | |

| Rhodium/BINAP | Dioxane, 60°C, 20h, enantioselective | 56% |

[Basic] How is the structural integrity of this compound validated post-synthesis?

Characterization relies on:

- X-ray diffraction (XRD) : Confirms planarity of the indenone ring (r.m.s. deviation <0.05 Å) and boronate geometry, as seen in structurally analogous compounds .

- Multinuclear NMR : ¹¹B NMR shows a singlet near δ 30 ppm for the dioxaborolane group. ¹H/¹³C NMR resolves indenone protons (e.g., carbonyl-adjacent CH₂ at δ 2.8–3.2 ppm) .

- Mass spectrometry : Molecular ion peaks align with the expected m/z (e.g., [M+H]⁺ for C₁₅H₂₁BO₃: calc. 272.16, observed 272.2) .

[Advanced] What mechanistic challenges arise in Suzuki-Miyaura cross-couplings involving this boronate ester?

The tetramethyl dioxaborolane group introduces steric hindrance, slowing transmetallation. Optimization strategies include:

Q. Table 2: Ligand Effects on Coupling Efficiency

| Ligand | Base | Solvent | Yield |

|---|---|---|---|

| SPhos | K₃PO₄ | Dioxane/H₂O | 82% |

| PPh₃ | K₂CO₃ | DMF | 65% |

[Advanced] How do reaction conditions explain yield disparities in nickel vs. rhodium-catalyzed borylation?

Q. Key Variables :

- Substrate electronic properties.

- Catalyst stability under prolonged heating.

[Basic] What protocols ensure stable storage and handling of this compound?

- Storage : -20°C under inert atmosphere (N₂/Ar) to prevent hydrolysis. Purity >95% (GC) is critical .

- Handling : Use anhydrous solvents (e.g., THF, dioxane) and gloveboxes for moisture-sensitive steps .

Q. Degradation Data :

| Storage Temp | Timeframe | Decomposition |

|---|---|---|

| -20°C | 6 months | <5% |

| 25°C | 1 week | >20% |

[Advanced] How is this boronate ester applied in silver-catalyzed annulation to build polycyclic frameworks?

The compound undergoes cyclization with AgNO₃ and Selectfluor to form dihydroindenones. Critical parameters:

Q. Table 3: Annulation Reaction Optimization

| Substrate | Solvent | Yield |

|---|---|---|

| Entry 5 (Table 1) | Hexane/Et₂O | 70% |

| Polar analog | DMF | 35% |

[Advanced] What analytical methods resolve contradictions in reported melting points or spectral data?

Discrepancies arise from polymorphic forms or impurities. Mitigation strategies:

- Recrystallization : Use hexane/Et₂O to isolate pure crystals for XRD .

- HPLC purity checks : Ensure >98% purity before spectral analysis .

Example : A reported mp range of 94–99°C for a related nitrile-boronate highlights solvent-dependent polymorphism .

[Basic] What safety precautions are necessary when working with this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。